

# "4-Nitrobenzene-1,3-diamine sulfate" spectral data (NMR, IR, UV-Vis)

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## Compound of Interest

**Compound Name:** 4-Nitrobenzene-1,3-diamine sulfate

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An In-Depth Technical Guide to the Spectral Characterization of 4-Nitrobenzene-1,3-diamine and its Sulfate Salt

## Abstract

This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for the compound 4-Nitrobenzene-1,3-diamine and its corresponding sulfate salt. As a crucial intermediate in the synthesis of dyes and other specialty chemicals, rigorous characterization of this molecule is paramount for quality control and research applications. This document is structured to provide researchers, scientists, and drug development professionals with not only the spectral data itself but also the underlying principles and experimental causality. We will explore the distinct spectral signatures of the free base and its sulfate salt, highlighting the profound impact of protonation on the electronic and vibrational properties of the molecule. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and accuracy.

## Molecular Structure: The Free Base vs. The Sulfate Salt

4-Nitrobenzene-1,3-diamine (also known as 4-nitro-m-phenylenediamine) is an aromatic compound featuring a benzene ring substituted with two electron-donating amine (-NH<sub>2</sub>)

groups and one strongly electron-withdrawing nitro ( $-\text{NO}_2$ ) group. This "push-pull" electronic arrangement is central to its chemical and spectral properties.

When treated with sulfuric acid, the basic amine groups are protonated to form the **4-Nitrobenzene-1,3-diamine sulfate** salt. This conversion from  $-\text{NH}_2$  to  $-\text{NH}_3^+$  fundamentally alters the electronic character of the substituents, transforming them from electron-donating to electron-withdrawing. This change is the primary cause of the significant differences observed in their respective spectra.

Caption: Chemical interconversion of the free base and its sulfate salt.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily  $^1\text{H}$  and  $^{13}\text{C}$ .

## Causality in NMR: Substituent Effects and Protonation

In an aromatic ring, electron-donating groups (EDGs) like  $-\text{NH}_2$  increase electron density, particularly at the ortho and para positions, causing the attached protons and carbons to be shielded (appear at a lower chemical shift, or upfield). Conversely, electron-withdrawing groups (EWGs) like  $-\text{NO}_2$  and  $-\text{NH}_3^+$  decrease electron density, deshielding the nuclei and shifting their signals downfield. This principle is fundamental to interpreting the spectra of these compounds.

## $^1\text{H}$ NMR Spectral Analysis

The  $^1\text{H}$  NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons.

- **4-Nitrobenzene-1,3-diamine (Free Base):** In a solvent like  $\text{DMSO-d}_6$ , one would expect to see distinct signals for the amine protons ( $-\text{NH}_2$ ) and the three aromatic protons. The strong donating effect of the two amino groups and the withdrawing effect of the nitro group create a complex but predictable pattern. The proton situated between the two amino groups would be the most shielded, while the proton ortho to the nitro group would be the most deshielded.

- 4-Nitrobenzene-1,3-diamine Sulfate:** Upon protonation, a dramatic change occurs. The  $-\text{NH}_2$  signals are replaced by broad signals for the  $-\text{NH}_3^+$  protons, which are shifted significantly downfield. These protons are also exchangeable with trace water or  $\text{D}_2\text{O}$ . Furthermore, the now-withdrawing nature of the  $-\text{NH}_3^+$  groups causes a general downfield shift for all aromatic protons due to decreased electron density in the ring.

Proton Type	Free Base (Predicted, ppm)	Sulfate Salt (Predicted, ppm)	Rationale for Change
Amine Protons	5.0 - 6.0 (broad)	7.0 - 9.0 (very broad)	Protonation to $-\text{NH}_3^+$ , increased deshielding.
Aromatic Protons	6.0 - 8.0	7.0 - 9.0	General deshielding due to EWG effect of $-\text{NH}_3^+$ groups.

## $^{13}\text{C}$ NMR Spectral Analysis

The  $^{13}\text{C}$  NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. While spectral data for the sulfate salt is not readily available, data for the free base, 4-Nitro-1,3-phenylenediamine, exists and serves as an excellent reference.[\[1\]](#)[\[2\]](#)

Carbon Position	Observed Chemical Shift (ppm) for Free Base <a href="#">[1]</a>	Assignment Rationale
C4 ( $-\text{NO}_2$ )	~148	Attached to the strongly deshielding nitro group. <a href="#">[3]</a>
C1, C3 ( $-\text{NH}_2$ )	~130-140	Attached to nitrogen, but shielded relative to the C- $\text{NO}_2$ .
C2, C5, C6	~100-120	Shielded by the strong electron-donating effects of the amino groups.

For the sulfate salt, the carbon atoms attached to the newly formed  $-\text{NH}_3^+$  groups (C1 and C3) would experience a downfield shift. The other ring carbons would also be moderately

deshielded. Quaternary carbons (those not attached to hydrogen) often show weaker signals due to longer relaxation times.[\[4\]](#)

## Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the sample (either free base or sulfate salt).
- Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Rationale: DMSO-d<sub>6</sub> is an excellent polar solvent for both the free base and the salt. Crucially, it allows for the observation of exchangeable N-H protons from the amine/ammonium groups, which would be lost in D<sub>2</sub>O.
- Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C spectra on a 400 MHz (or higher) NMR spectrometer.
  - For <sup>13</sup>C NMR, proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.[\[5\]](#)
  - Ensure a sufficient number of scans for <sup>13</sup>C NMR to obtain a good signal-to-noise ratio, especially for quaternary carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its specific bond vibrations. It is an exceptional tool for identifying the functional groups present in a molecule.

## IR Spectral Analysis

The IR spectrum is a molecular fingerprint, with specific regions corresponding to different functional groups.

- 4-Nitrobenzene-1,3-diamine (Free Base): The spectrum is dominated by characteristic absorptions for the nitro and amino groups, and the aromatic ring.[\[6\]](#)

- N-H Stretching: Two distinct, sharp peaks in the  $3300\text{-}3500\text{ cm}^{-1}$  region, corresponding to the symmetric and asymmetric stretching of the primary amine ( $-\text{NH}_2$ ) groups.
- N-O Stretching: Two very strong and sharp peaks characteristic of aromatic nitro compounds: an asymmetric stretch around  $1550\text{-}1475\text{ cm}^{-1}$  and a symmetric stretch around  $1360\text{-}1290\text{ cm}^{-1}$ .<sup>[7][8]</sup>
- Aromatic C=C and C-H: Peaks for C=C stretching appear in the  $1450\text{-}1600\text{ cm}^{-1}$  region, and C-H stretching is observed just above  $3000\text{ cm}^{-1}$ .
- **4-Nitrobenzene-1,3-diamine Sulfate:** The spectrum changes significantly upon salt formation.
  - N-H Stretching: The sharp  $-\text{NH}_2$  peaks are replaced by a very broad and strong absorption band spanning from  $\sim 2500\text{-}3200\text{ cm}^{-1}$ , characteristic of the N-H stretching in an ammonium ( $-\text{NH}_3^+$ ) salt.
  - S=O and S-O Stretching: New, strong absorption bands appear in the  $1250\text{-}1140\text{ cm}^{-1}$  (asymmetric) and  $1070\text{-}1030\text{ cm}^{-1}$  (symmetric) regions, confirming the presence of the sulfate counter-ion.
  - N-O Stretching: The nitro group stretches remain but may be slightly shifted due to the change in the overall electronic environment of the ring.

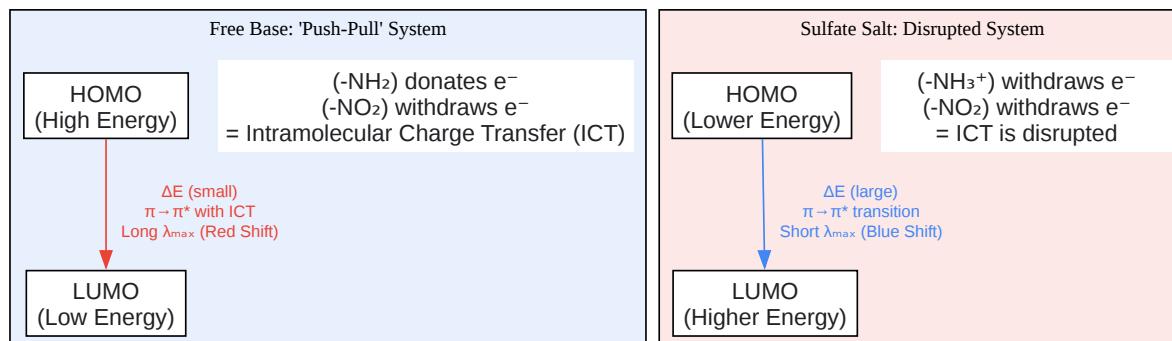
Functional Group	Free Base ( $\text{cm}^{-1}$ )	Sulfate Salt ( $\text{cm}^{-1}$ )	Rationale for Change
N-H Stretch	3300-3500 (two sharp peaks)	2500-3200 (very broad)	Conversion of $-\text{NH}_2$ to $-\text{NH}_3^+$ .
N-O Asymmetric Stretch	1550-1475 (strong)	1550-1475 (strong)	Group is retained.
N-O Symmetric Stretch	1360-1290 (strong)	1360-1290 (strong)	Group is retained.
S=O / S-O Stretch	Absent	1030-1250 (strong)	Presence of the $\text{SO}_4^{2-}$ counter-ion.

## Experimental Protocol: FT-IR Data Acquisition

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.  
Rationale: KBr is transparent to IR radiation in the typical analysis range and provides a solid matrix to hold the sample.
  - Press the powder into a transparent pellet using a hydraulic press.
- Background Collection: Place the KBr pellet holder (empty) in the spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO<sub>2</sub> and water vapor.
- Sample Analysis: Place the sample pellet in the holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly sensitive to the extent of conjugation and the electronic nature of a molecule.



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Caption: Effect of protonation on the electronic energy gap ( $\Delta E$ ).

## Principles of Electronic Transitions: The Role of ICT

The UV-Vis spectrum of benzene shows a characteristic absorption around 256 nm.[9] When substituents are added, the position ( $\lambda_{\max}$ ) and intensity of this absorption change.

- Bathochromic Shift (Red Shift): Electron-donating groups like  $-\text{NH}_2$  shift the  $\lambda_{\max}$  to longer wavelengths.
- Hypsochromic Shift (Blue Shift): The removal of conjugation or the addition of groups that lower the energy of the ground state can shift  $\lambda_{\max}$  to shorter wavelengths.

4-Nitrobenzene-1,3-diamine is a classic "push-pull" system. The electron-donating amino groups ( $-\text{NH}_2$ ) "push" electron density into the ring, and the electron-withdrawing nitro group ( $-\text{NO}_2$ ) "pulls" it out. This creates a low-energy intramolecular charge transfer (ICT) transition, resulting in a strong absorption at a much longer wavelength (a significant bathochromic shift) than would be seen for the individual substituents.[10][11]

## UV-Vis Spectral Analysis

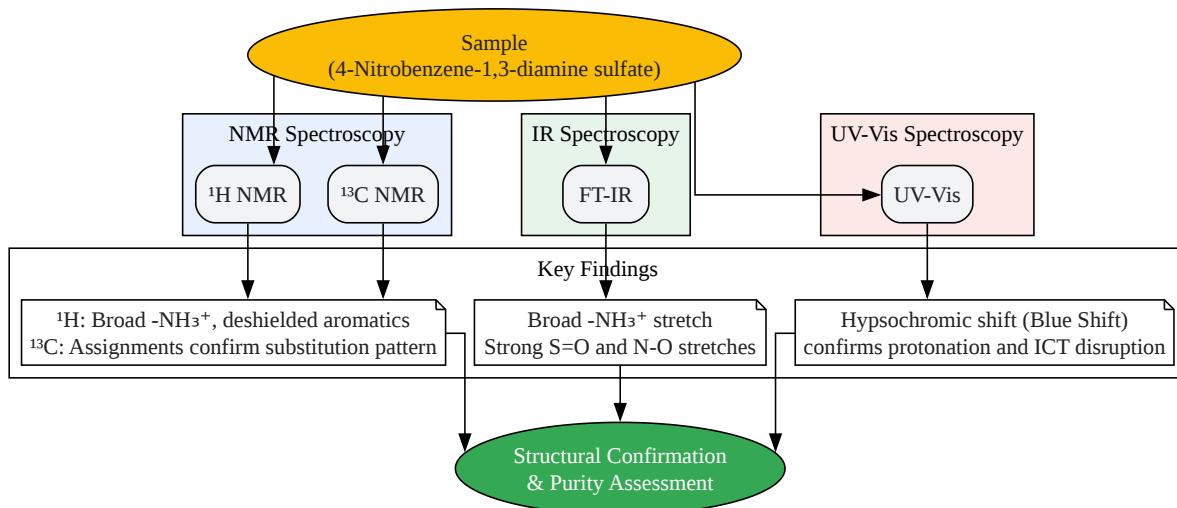
- 4-Nitrobenzene-1,3-diamine (Free Base): When dissolved in a solvent like ethanol, the free base is expected to exhibit a  $\lambda_{\max}$  at a relatively long wavelength (e.g.,  $>350$  nm) due to the strong ICT character.
- **4-Nitrobenzene-1,3-diamine Sulfate:** Protonation of the  $-\text{NH}_2$  groups to  $-\text{NH}_3^+$  converts them from powerful electron-donors to electron-withdrawers. This completely disrupts the "push-pull" system. As a result, the low-energy ICT transition is eliminated, and the molecule behaves more like a benzene ring substituted only with EWGs. This causes a dramatic hypsochromic (blue) shift, with the  $\lambda_{\max}$  moving to a much shorter wavelength, likely below 300 nm. This pH-dependent color change (solvatochromism) is a hallmark of such systems. [11]

## Experimental Protocol: UV-Vis Data Acquisition

- Solvent Selection: Use a UV-grade solvent such as ethanol or methanol. Rationale: These solvents are transparent in the analysis range ( $>220$  nm) and can dissolve both the free base and, with acidification, the salt.
- Stock Solution Preparation: Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL).
- Dilution: Dilute the stock solution to an appropriate concentration (typically 1-10  $\mu$ g/mL) so that the maximum absorbance falls between 0.2 and 1.0 AU (Absorbance Units).
- Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).
- Sample Measurement: Replace the blank with a cuvette containing the diluted sample solution and record the absorption spectrum, typically from 400 nm down to 200 nm. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) should be recorded.

## Integrated Analysis and Workflow

No single technique provides a complete picture. The true power of spectroscopic characterization lies in combining the data from NMR, IR, and UV-Vis to build a self-validating conclusion.



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Caption: Integrated workflow for the complete spectral characterization.

## Conclusion

The spectral characterization of 4-Nitrobenzene-1,3-diamine and its sulfate salt provides a clear and compelling case study in the principles of analytical chemistry. <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy confirm the carbon skeleton and substitution pattern. IR spectroscopy provides unambiguous identification of the key functional groups (-NH<sub>2</sub>, -NO<sub>2</sub>, -NH<sub>3</sub><sup>+</sup>, SO<sub>4</sub><sup>2-</sup>). Finally, UV-Vis spectroscopy elucidates the electronic nature of the molecule, demonstrating the powerful intramolecular charge transfer in the free base and its disruption upon protonation in the sulfate salt. Together, these techniques offer a robust, self-validating system for the unequivocal identification, purity assessment, and structural analysis essential for researchers and industry professionals.

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